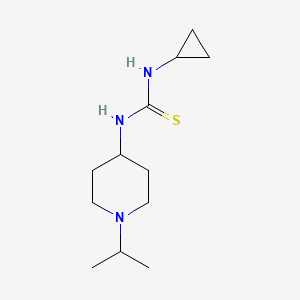![molecular formula C20H24N2O3S B4833913 N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B4833913.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide
Descripción general
Descripción
N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as BAPMA, is a derivative of acrylamide and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. One of the primary uses of N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide is as a tool for studying protein-protein interactions. N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide can be used to crosslink proteins and identify protein interaction sites, which can provide valuable insights into cellular signaling pathways and protein function.
Mecanismo De Acción
N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide works by reacting with amino groups on proteins to form covalent bonds. This crosslinking can occur between two proteins or between a protein and a small molecule. The resulting adduct can be analyzed using techniques such as mass spectrometry to identify the specific interaction site.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its use as a protein crosslinking agent, N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide is its specificity for amino groups on proteins. This allows for targeted crosslinking of specific proteins or protein domains. However, N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide can also react with other nucleophiles, such as thiols and hydroxyl groups, which can lead to non-specific crosslinking. Additionally, N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored with N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide. One potential direction is the development of new crosslinking agents that are more specific and less toxic than N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide. Another area of research is the use of N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide to study protein dynamics and conformational changes. Finally, N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide could be used in combination with other techniques, such as cryo-electron microscopy, to gain a more complete understanding of protein structure and function.
Conclusion:
In conclusion, N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide, or N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide, is a chemical compound that has a variety of potential applications in scientific research. N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide can be synthesized using a straightforward method and has been shown to have specificity for amino groups on proteins. While N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide has some limitations, it remains a valuable tool for studying protein-protein interactions and has potential for future research in a variety of areas.
Propiedades
IUPAC Name |
(Z)-N-[4-(butylsulfamoyl)phenyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-14-21-26(24,25)19-12-10-18(11-13-19)22-20(23)16(2)15-17-8-6-5-7-9-17/h5-13,15,21H,3-4,14H2,1-2H3,(H,22,23)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEHAZIILBNKHS-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4833834.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4833838.png)
![1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4833848.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4833856.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]thiourea](/img/structure/B4833859.png)
![1-[3-(4-isopropylphenoxy)propyl]pyrrolidine](/img/structure/B4833866.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4833874.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4833885.png)
![5-ethyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4833890.png)
![2-({5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4833897.png)
![N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4833909.png)